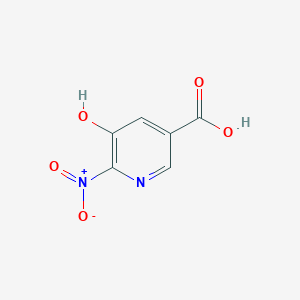

5-Hydroxy-6-nitronicotinic acid

Description

The exact mass of the compound 5-Hydroxy-6-nitronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-6-nitronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-6-nitronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-nitropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-4-1-3(6(10)11)2-7-5(4)8(12)13/h1-2,9H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODZZMDHMOPHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593078 |

Source

|

| Record name | 5-Hydroxy-6-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-43-6 |

Source

|

| Record name | 5-Hydroxy-6-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-6-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of Hydroxy-Nitronicotinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to hydroxy-nitronicotinic acid isomers, with a primary focus on the well-established synthesis of 6-Hydroxy-5-nitronicotinic acid. It further explores the chemical principles governing the regioselectivity of nitration on a hydroxynicotinic acid scaffold and discusses potential strategies for the targeted synthesis of the 5-Hydroxy-6-nitronicotinic acid isomer.

Introduction: The Significance of Hydroxy-Nitronicotinic Acids

Hydroxy-nitronicotinic acids are functionalized pyridine derivatives that hold potential as versatile building blocks in medicinal chemistry and materials science. The presence of hydroxyl, nitro, and carboxylic acid functionalities on the pyridine ring offers multiple reaction sites for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. These compounds are of particular interest to drug development professionals for their potential applications in the synthesis of novel therapeutic agents.

While several isomers of hydroxy-nitronicotinic acid can exist, this guide will focus on the synthesis of nitrated derivatives of 5-hydroxynicotinic acid and 6-hydroxynicotinic acid, as these are the most relevant starting materials based on available literature.

Part 1: The Predominant Pathway: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The most direct and well-documented route to a hydroxy-nitronicotinic acid isomer is the electrophilic nitration of 6-hydroxynicotinic acid. This reaction yields 6-Hydroxy-5-nitronicotinic acid as the major product.

Causality Behind the Experimental Choices: Understanding Regioselectivity

The regioselectivity of the nitration of 6-hydroxynicotinic acid is governed by the electronic effects of the substituents on the pyridine ring. The hydroxyl group at the 6-position is a strong activating group and an ortho-, para-director. The carboxylic acid group at the 3-position is a deactivating group and a meta-director.

In electrophilic aromatic substitution reactions, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack positions that are electronically enriched and where the resulting intermediate (the sigma complex or arenium ion) is most stabilized.

-

The Activating Hydroxyl Group: The hydroxyl group at C-6 strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions (C-5 and C-3, respectively).

-

The Deactivating Carboxyl Group: The carboxylic acid group at C-3 deactivates the ring, directing incoming electrophiles to the meta positions (C-5).

The directing effects of the powerful activating hydroxyl group dominate, leading to the preferential nitration at the C-5 position, which is ortho to the hydroxyl group and meta to the carboxylic acid group.

Tautomerism: A Key Mechanistic Consideration

It is crucial to recognize that 2- and 4-hydroxypyridines, including 6-hydroxynicotinic acid, exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of 6-hydroxynicotinic acid, it is in equilibrium with 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This tautomerism influences the electronic properties of the ring and can affect reactivity. The pyridone tautomer is often the major species in many solvents and can be considered the reacting species in the nitration reaction.[1][2]

Experimental Workflow for the Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The synthesis of 6-Hydroxy-5-nitronicotinic acid is a two-stage process that begins with the synthesis of the precursor, 6-hydroxynicotinic acid.

Stage 1: Synthesis of 6-Hydroxynicotinic Acid

A common laboratory-scale synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia.[3][4]

Caption: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid.

Stage 2: Nitration of 6-Hydroxynicotinic Acid

The nitration of 6-hydroxynicotinic acid is typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) or fuming nitric acid.[5][6]

Caption: Nitration of 6-Hydroxynicotinic Acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxynicotinic Acid [3][4]

-

Preparation of Methyl Coumalate:

-

In a round-bottom flask, dissolve coumalic acid in concentrated sulfuric acid.

-

Slowly add methanol while maintaining the temperature below 35°C.

-

Heat the mixture on a steam bath for 1 hour.

-

Pour the cooled mixture into ice water and neutralize with sodium carbonate.

-

Filter the precipitated methyl coumalate, wash with cold water, and air dry.

-

-

Synthesis of 6-Hydroxynicotinic Acid:

-

Add methyl coumalate portion-wise to a cooled aqueous ammonia solution.

-

Stir the mixture at room temperature.

-

Add the resulting solution to a hot solution of sodium hydroxide and boil for 5 minutes.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-hydroxynicotinic acid.

-

Protocol 2: Synthesis of 6-Hydroxy-5-nitronicotinic Acid [5][6]

Method A: Using Fuming Nitric Acid

-

Dissolve 6-hydroxynicotinic acid in fuming nitric acid.

-

Heat the mixture with stirring at 50°C for several hours.

-

Cool the solution and concentrate under reduced pressure.

-

Co-evaporate with water and then add methanol to precipitate the product.

-

Filter, wash with cold methanol, and dry to yield 6-hydroxy-5-nitronicotinic acid.

Method B: Using Mixed Acid

-

Suspend 6-hydroxynicotinic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

-

After the addition, allow the reaction to stir at room temperature and then heat to 80°C for several hours.

-

Pour the cooled reaction mixture onto ice to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-hydroxy-5-nitronicotinic acid.

Quantitative Data

| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, DMSO-d₆) |

| 6-Hydroxy-5-nitronicotinic acid | 6-Hydroxynicotinic acid | Fuming HNO₃ | ~29% | 277-278 (decomp.) | δ 8.37 (d, J=2.5 Hz, 1H), 8.65 (d, J=2.5 Hz, 1H)[5] |

| 6-Hydroxy-5-nitronicotinic acid | 6-Hydroxynicotinic acid | HNO₃ / H₂SO₄ | 36% | - | δ 13.3 (s, br, 2H), 8.65 (d, J=2.5 Hz, 1H), 8.38 (d, J=2.5 Hz, 1H)[5] |

Part 2: The Challenge: Towards the Synthesis of 5-Hydroxy-6-nitronicotinic Acid

A direct and high-yielding synthesis of 5-Hydroxy-6-nitronicotinic acid is not well-documented in the scientific literature. The challenge lies in overcoming the inherent directing effects of the substituents on the 5-hydroxynicotinic acid precursor.

Analysis of Directing Effects for 5-Hydroxynicotinic Acid

In 5-hydroxynicotinic acid, the hydroxyl group is at the 5-position and the carboxylic acid is at the 3-position.

-

Hydroxyl Group at C-5: This is an activating group and directs electrophilic substitution to the ortho positions (C-4 and C-6).

-

Carboxylic Acid Group at C-3: This is a deactivating group and directs to the meta positions (C-5 is already substituted, leaving C-1 which is the nitrogen, and C-5).

Based on these directing effects, the nitration of 5-hydroxynicotinic acid would be expected to occur at either the C-4 or C-6 position. The C-6 position is generally more sterically accessible. Therefore, direct nitration of 5-hydroxynicotinic acid is predicted to favor the formation of 5-Hydroxy-6-nitronicotinic acid.

Hypothetical Synthetic Pathway

Caption: Hypothetical Pathway for 5-Hydroxy-6-nitronicotinic Acid Synthesis.

Challenges and Considerations:

-

Reaction Conditions: The reaction conditions would need to be carefully optimized to favor the desired isomer and minimize the formation of byproducts.

-

Purification: Separation of the desired 5-Hydroxy-6-nitronicotinic acid from any other constitutional isomers (e.g., 5-hydroxy-4-nitronicotinic acid) would be a critical and potentially challenging step.

-

Lack of Precedent: The absence of detailed literature procedures indicates that this may be a non-trivial transformation.

Alternative Multi-Step Strategies

Should direct nitration prove to be unselective or low-yielding, multi-step synthetic routes could be explored. These might involve:

-

Introduction of a Blocking Group: A removable blocking group could be introduced at the more reactive position (e.g., C-4) to direct nitration to the C-6 position.

-

Synthesis from a Pre-functionalized Pyridine Ring: Building the desired molecule from a pyridine ring that already contains the nitro group at the correct position.

These advanced strategies would require significant synthetic development and are beyond the scope of this introductory guide.

Conclusion

The synthesis of 6-Hydroxy-5-nitronicotinic acid is a well-established process achieved through the direct nitration of 6-hydroxynicotinic acid. The regiochemical outcome is a logical consequence of the directing effects of the hydroxyl and carboxylic acid substituents. In contrast, the synthesis of 5-Hydroxy-6-nitronicotinic acid presents a greater synthetic challenge due to the lack of established protocols. However, an understanding of electrophilic aromatic substitution principles suggests that direct nitration of 5-hydroxynicotinic acid is a plausible, albeit unproven, route. Further research and experimental validation are required to develop an efficient and selective synthesis for this specific isomer. This guide provides the foundational knowledge and detailed protocols for researchers to confidently approach the synthesis of these valuable chemical entities.

References

-

Boyer, J. H.; Schoen, W. 6-Hydroxynicotinic Acid. Org. Synth.1956 , 36, 44. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

HK Technical. To prepare 6-Hydroxy nicotinic acid from Coumalic acid. [Link]

-

Katritzky, A. R.; Tarhan, H. O.; Tarhan, S. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. J. Chem. Soc. B1970 , 114-117. [Link]

-

Miyazawa, T.; Iwanaga, H.; Tsuchida, K.; et al. Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. Biosci. Biotechnol. Biochem.1994 , 58, 11, 2033-2037. [Link]

-

PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]

-

PubChem. 5-Hydroxy-6-nitronicotinic acid. [Link]

Sources

- 1. CAS 59288-43-6 | 5-Hydroxy-6-nitronicotinic acid - Synblock [synblock.com]

- 2. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [guidechem.com]

- 6. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]

An In-Depth Technical Guide to 5-hydroxy-6-nitropyridine-3-carboxylic acid: Synthesis, Characterization, and Potential as a Kinase Inhibitor Scaffold

This guide offers a comprehensive technical overview of 5-hydroxy-6-nitropyridine-3-carboxylic acid, a substituted pyridine derivative with significant potential in medicinal chemistry. By providing a detailed exploration of its synthesis, physicochemical properties, and prospective applications, this document aims to equip researchers and drug development professionals with the critical knowledge to leverage this compound in their scientific endeavors.

The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent use in designing molecules that interact with biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's steric and electronic profile, which is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. 5-hydroxy-6-nitropyridine-3-carboxylic acid, with its trifunctional substitution pattern, represents a versatile building block for the synthesis of novel bioactive molecules.

Synthesis of 5-hydroxy-6-nitropyridine-3-carboxylic acid

The synthesis of 5-hydroxy-6-nitropyridine-3-carboxylic acid is most commonly achieved through the electrophilic nitration of 6-hydroxynicotinic acid. The reaction conditions can be modulated to achieve the desired product.

Caption: General synthetic scheme for 5-hydroxy-6-nitropyridine-3-carboxylic acid.

Detailed Protocol:

Two primary methods for the nitration of 6-hydroxynicotinic acid are presented below.

Method 1: Nitration with Fuming Nitric Acid

-

To a 250 mL flask, add 6-hydroxynicotinic acid (20g) and 100 mL of red fuming nitric acid.

-

Slowly heat the mixture to 50°C and maintain this temperature with stirring for 8 hours.

-

Gradually increase the temperature to 80°C.

-

Allow the mixture to cool to room temperature overnight.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with water (10 mL) and dry to obtain 5-hydroxy-6-nitropyridine-3-carboxylic acid.[1]

Method 2: Nitration with a Mixture of Sulfuric and Nitric Acids

-

In a suitable reaction vessel, dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.

-

To this solution, add 60 mL of concentrated sulfuric acid.

-

Cool the mixture to below 20°C.

-

Slowly add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, ensuring the temperature remains below 20°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C for 4 hours.

-

Pour the reaction mixture onto ice.

-

Collect the resulting precipitate by filtration and dry to yield the final product as a yellow amorphous solid.[1] A similar procedure involves adding fuming nitric acid dropwise to a mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid at 0°C, followed by heating to 45°C for 3 hours.[1]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the structural and electronic properties of 5-hydroxy-6-nitropyridine-3-carboxylic acid is essential for its application in drug design.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-hydroxy-6-nitropyridine-3-carboxylic acid |

| Synonyms | 6-Nitro-5-hydroxynicotinic acid |

| CAS Number | 59288-43-6 |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol |

| Appearance | Yellow amorphous solid[1] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 8.65 (d, J=2.5 Hz, 1H), 8.37 (d, J=2.5 Hz, 1H).[1] The downfield chemical shifts of the two aromatic protons are consistent with the electron-withdrawing effects of the nitro and carboxylic acid groups on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid and hydroxyl group would be anticipated in the 2500-3300 cm⁻¹ region. A strong C=O stretching vibration from the carboxylic acid should appear around 1700-1725 cm⁻¹. Asymmetric and symmetric stretching of the nitro group would likely be observed in the 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), OH (M-17), and COOH (M-45).

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural features of 5-hydroxy-6-nitropyridine-3-carboxylic acid make it an attractive starting point for the design of kinase inhibitors. The pyridine core can serve as a scaffold to orient functional groups for interaction with the ATP-binding site of kinases.

Caption: Proposed interaction of a 5-hydroxy-6-nitropyridine-3-carboxylic acid-based inhibitor with a kinase active site.

The hydroxyl and carboxylic acid groups provide opportunities for hydrogen bonding interactions with amino acid residues in the solvent-exposed region of the ATP binding pocket. The nitro group, being a strong electron-withdrawing group, can be a key pharmacophoric feature or can be chemically modified, for instance, by reduction to an amine, to introduce further diversity and explore interactions within the hydrophobic back pocket of the kinase.

Workflow for Kinase Inhibitor Development:

The development of kinase inhibitors from this scaffold would typically follow a structured workflow:

Caption: A typical workflow for kinase inhibitor discovery and development.

-

Library Synthesis: A diverse library of analogues would be synthesized by modifying the hydroxyl, carboxylic acid, and nitro groups.

-

High-Throughput Screening (HTS): The library would be screened against a panel of kinases to identify initial "hits."

-

Hit Identification and Validation: Hits from the HTS would be confirmed and their potency (e.g., IC₅₀ values) determined.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the hit compounds would be made to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective inhibitors.

-

Lead Optimization: The most promising compounds would undergo further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties to develop a clinical candidate.

Conclusion

5-hydroxy-6-nitropyridine-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple functional groups for chemical modification make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound, intended to facilitate its use in the design and synthesis of the next generation of targeted therapies.

References

- BenchChem. (2025).

- BenchChem. (2025). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide. BenchChem.

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. PrepChem.com. Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2021).

-

University of Wisconsin-Madison. (n.d.). IR: carboxylic acids. Department of Chemistry. Retrieved from [Link]

- Koleva-Gudeva, L., et al. (2013). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 18(6), 6786-6804.

- Brown, E. V., & Neil, R. J. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(12), 1904-1907.

- Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Scientific Reports, 9(1), 1-12.

-

SpectraBase. (n.d.). 3-Nitropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4935.

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]

-

Specac. (n.d.). Table of Characteristic IR Absorptions. Specac. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). PhytoBank. Retrieved from [Link]

-

Specac. (n.d.). IR Chart. Specac. Retrieved from [Link]

-

University of Massachusetts. (n.d.). IR Absorption Table. University of Massachusetts. Retrieved from [Link]

-

PubMed. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. Retrieved from [Link]

-

PubMed. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (2025, August 16). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors | Request PDF. ResearchGate. Retrieved from [Link]

Sources

Molecular structure of 5-Hydroxy-6-nitronicotinic acid

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxy-6-nitronicotinic Acid

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure of 5-Hydroxy-6-nitronicotinic acid (CAS: 59288-43-6), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development.[1] While experimental data for this specific isomer is limited, this document synthesizes information from computational predictions and established analytical techniques for closely related nicotinic acid analogs to present a robust framework for its structural elucidation. We will explore its fundamental properties, propose a viable synthetic pathway, and detail the spectroscopic and crystallographic methodologies essential for its definitive characterization. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of novel heterocyclic compounds.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, or Vitamin B3, is a fundamental building block in biology and pharmacology, known for its role in treating dyslipidemia.[2] Its pyridine core is a privileged scaffold in medicinal chemistry, amenable to substitution that can modulate its physicochemical and biological properties. The introduction of electron-withdrawing groups like a nitro group and an electron-donating hydroxyl group onto this scaffold creates a molecule with complex electronic characteristics and significant potential for forming targeted intermolecular interactions.

5-Hydroxy-6-nitronicotinic acid, with the molecular formula C₆H₄N₂O₅, is a specific positional isomer within this chemical class.[3] Its structure is defined by a pyridine ring substituted with a carboxylic acid at the 3-position, a hydroxyl group at the 5-position, and a nitro group at the 6-position. The precise arrangement of these functional groups dictates the molecule's reactivity, potential tautomeric forms, and its utility as a synthetic intermediate for more complex bioactive molecules.[4]

Molecular Properties and Computational Analysis

Prior to empirical analysis, computational data provides a valuable baseline for understanding the molecule's characteristics. Public chemical databases offer computed properties that predict its behavior.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | PubChem[3] |

| Molecular Weight | 184.11 g/mol | PubChem[3] |

| Monoisotopic Mass | 184.01202123 Da | PubChem[3][5] |

| IUPAC Name | 5-hydroxy-6-nitropyridine-3-carboxylic acid | PubChem[3] |

| CAS Number | 59288-43-6 | PubChem[3] |

| XLogP3-AA (Predicted) | 0.7 | PubChem[3] |

| Hydrogen Bond Donors | 2 (from -OH and -COOH) | PubChem[3] |

| Hydrogen Bond Acceptors | 5 (from N, -OH, -COOH, -NO₂) | PubChem[3] |

These predicted values suggest a polar molecule with a low octanol-water partition coefficient (XLogP), indicating moderate water solubility. The presence of multiple hydrogen bond donors and acceptors implies a high likelihood of forming strong intermolecular interactions, which typically results in a high melting point and influences its crystal packing structure.

Caption: Functional groups of 5-Hydroxy-6-nitronicotinic acid.

Proposed Synthesis and Purification

While specific literature for the synthesis of the 5-hydroxy-6-nitro isomer is scarce, a reliable pathway can be extrapolated from the well-documented nitration of other hydroxynicotinic acid isomers.[6] The most plausible approach involves the direct nitration of 5-hydroxynicotinic acid. The hydroxyl group is an activating, ortho-para directing group, while the carboxylic acid and the pyridine nitrogen are deactivating, meta-directing groups. Nitration is therefore expected to occur at positions ortho to the hydroxyl group, namely the 4 and 6 positions. The 6-position is sterically less hindered, making it a likely site for substitution.

Experimental Protocol: Synthesis of 5-Hydroxy-6-nitronicotinic acid

Disclaimer: This proposed protocol is based on established chemical principles and procedures for analogous compounds. It must be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-hydroxynicotinic acid (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-water bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄) with continuous stirring until the starting material is fully dissolved.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, d 1.52) (1.5 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then slowly heat to 50°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The solid precipitate is the crude product.

-

Purification: Collect the precipitate by vacuum filtration. Wash thoroughly with cold deionized water to remove residual acid. Recrystallize the crude solid from hot water or an ethanol-water mixture to yield the purified 5-Hydroxy-6-nitronicotinic acid.

-

Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Caption: Proposed workflow for synthesis and purification.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is required to confirm the molecular structure unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will appear as doublets due to coupling with each other. Their precise chemical shifts will be influenced by the adjacent substituents.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted ring.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.7 | d | H-2, deshielded by adjacent nitrogen and nitro group. |

| ¹H | ~8.4 | d | H-4, deshielded by adjacent nitrogen and carboxyl group. |

| ¹³C | ~165 | s | C=O (Carboxylic acid). |

| ¹³C | ~158 | s | C-5 (Attached to -OH). |

| ¹³C | ~150 | s | C-6 (Attached to -NO₂). |

| ¹³C | ~145 | s | C-2. |

| ¹³C | ~125 | s | C-4. |

| ¹³C | ~120 | s | C-3 (Attached to -COOH). |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition. Electrospray ionization (ESI) is a suitable method for this polar molecule. The analysis should confirm the monoisotopic mass of 184.0120 Da.

Table 3: Predicted Mass Spectrometry Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₅N₂O₅⁺ | 185.0193 |

| [M+Na]⁺ | C₆H₄N₂O₅Na⁺ | 207.0012 |

| [M-H]⁻ | C₆H₃N₂O₅⁻ | 183.0047 |

Data sourced from PubChem predictions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps to confirm the presence of key functional groups through their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad Stretch | 3200 - 2500 |

| O-H (Phenolic) | Stretch | 3500 - 3200 |

| C=O (Carboxylic Acid) | Stretch | 1720 - 1680 |

| N=O (Nitro) | Asymmetric Stretch | 1560 - 1520 |

| N=O (Nitro) | Symmetric Stretch | 1360 - 1320 |

| C=C, C=N (Aromatic) | Stretch | 1600 - 1450 |

Definitive Structure via X-Ray Crystallography

While spectroscopy provides strong evidence for the molecular structure, single-crystal X-ray diffraction provides definitive, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state.[7][8]

Experimental Workflow: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step. Slow evaporation of a saturated solution (e.g., in water, ethanol, or acetone) or vapor diffusion are common techniques.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[8] The electron density map is then calculated, from which the positions of the atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the compound's solid-state properties and informing drug design.

Caption: Standard workflow for X-ray crystallography.

Conclusion and Future Outlook

The molecular structure of 5-Hydroxy-6-nitronicotinic acid is best described as a highly functionalized pyridine ring. Its characterization requires a multi-faceted analytical approach. Computational data and established synthetic precedents provide a strong starting point. Definitive elucidation relies on a combination of NMR for atomic connectivity, mass spectrometry for elemental composition, and ultimately, single-crystal X-ray diffraction for unambiguous three-dimensional structure determination. The insights gained from these analyses are critical for its potential application as a synthon in the development of novel therapeutics, leveraging the rich chemical functionality of the nicotinic acid scaffold.[4]

References

-

PubChem. 5-Hydroxy-6-nitronicotinic acid. National Center for Biotechnology Information. [Link]

-

Gzella, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]

-

PubChemLite. 5-hydroxy-6-nitronicotinic acid (C6H4N2O5). [Link]

-

Glowka, M. L., et al. (2025). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. ResearchGate. [Link]

-

Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

-

PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]

-

Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590-2592. [Link]

Sources

- 1. CAS 59288-43-6 | 5-Hydroxy-6-nitronicotinic acid - Synblock [synblock.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - 5-hydroxy-6-nitronicotinic acid (C6H4N2O5) [pubchemlite.lcsb.uni.lu]

- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nanomegas.com [nanomegas.com]

Navigating the Spectroscopic Landscape of 5-Hydroxy-6-nitronicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Hydroxy-6-nitronicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this molecule, even in the absence of extensive publicly available experimental data. By leveraging established principles of spectroscopy and data from analogous structures, we can construct a robust predictive framework for its characterization.

Molecular Structure and its Spectroscopic Implications

5-Hydroxy-6-nitronicotinic acid presents a unique electronic environment due to the interplay of electron-donating (-OH) and electron-withdrawing (-NO2, -COOH) groups on the pyridine ring. This substitution pattern profoundly influences the molecule's spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), making a thorough understanding of these effects paramount for accurate data interpretation.

Predicted Spectroscopic Data

While direct experimental data for 5-Hydroxy-6-nitronicotinic acid is not widely published, we can predict its spectral features based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Rationale |

| H-2 | ~8.5 - 8.8 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |

| H-4 | ~7.8 - 8.1 | Influenced by the resonance effects of the hydroxyl and nitro groups. |

| -COOH | ~13.0 - 14.0 | Highly deshielded acidic proton, typically broad. |

| -OH | ~10.0 - 11.0 | Phenolic proton, chemical shift can be variable and concentration-dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~150 - 155 | Affected by the adjacent nitrogen and deshielding from the nitro group. |

| C-3 | ~125 - 130 | Location of the carboxylic acid group. |

| C-4 | ~120 - 125 | Shielded by the hydroxyl group's electron-donating effect. |

| C-5 | ~155 - 160 | Attached to the electron-donating hydroxyl group. |

| C-6 | ~140 - 145 | Attached to the electron-withdrawing nitro group. |

| -COOH | ~165 - 170 | Typical chemical shift for a carboxylic acid carbon. |

Table 3: Key Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| O-H (Phenolic) | 3600 - 3200 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| N-O (Nitro Group) | 1550 - 1500 and 1350 - 1300 | Asymmetric and Symmetric Stretching |

| C=N, C=C (Aromatic) | 1600 - 1450 | Ring Stretching |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The expected molecular weight of 5-Hydroxy-6-nitronicotinic acid (C₆H₄N₂O₅) is approximately 184.01 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed with high accuracy.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, loss of NO₂ (46 Da), and loss of H₂O (18 Da).

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality data, the following validated protocols are recommended. These methodologies are designed to be self-validating by incorporating internal standards and appropriate sample preparation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Hydroxy-6-nitronicotinic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-OH, -COOH).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the ¹H signals and reference the spectra to TMS.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source. ESI is chosen for its soft ionization, which is likely to keep the molecule intact.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the compound.

-

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion.

-

Perform a full scan MS experiment over a mass range of m/z 50-500.

-

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify the fragmentation patterns and propose fragment structures.

-

Diagram 3: ESI-MS/MS Logical Flow

An In-depth Technical Guide to the Discovery and History of Hydroxy-Nitronicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of a significant member of the hydroxy-nitronicotinic acid family. While the initial focus of inquiry was 5-Hydroxy-6-nitronicotinic acid, a thorough review of the scientific literature reveals a scarcity of historical and discovery-centric information for this specific isomer. In contrast, its close structural isomer, 6-Hydroxy-5-nitronicotinic acid , is well-documented, with a clear historical lineage and established synthetic protocols. This guide will therefore focus on the latter, providing in-depth technical details and historical context, while also addressing the distinct identity of both isomers.

Isomeric Distinction: 5-Hydroxy-6-nitronicotinic acid vs. 6-Hydroxy-5-nitronicotinic acid

It is crucial to first distinguish between the two isomers to prevent ambiguity in research and development. The positioning of the hydroxyl (-OH) and nitro (-NO2) groups on the pyridine ring fundamentally alters the molecule's chemical properties and, consequently, its biological activity and synthetic accessibility.

Figure 1: Chemical structures of 5-Hydroxy-6-nitronicotinic acid and 6-Hydroxy-5-nitronicotinic acid.

While both compounds share the same molecular formula, C6H4N2O5, and a molecular weight of approximately 184.11 g/mol , their structural differences are significant[1][2]. The IUPAC name for 5-Hydroxy-6-nitronicotinic acid is 5-hydroxy-6-nitropyridine-3-carboxylic acid[1]. In contrast, 6-Hydroxy-5-nitronicotinic acid is systematically named 6-hydroxy-5-nitropyridine-3-carboxylic acid[3].

The Discovery and Historical Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The history of 6-Hydroxy-5-nitronicotinic acid is rooted in early 20th-century organic chemistry research. A pivotal publication by A. H. Berrie, G. T. Newbold, and F. S. Spring in 1951, titled "The Nitration of 6-Hydroxynicotinic Acid and Related Compounds," provides a detailed account of its synthesis and characterization[4]. This work also references an even earlier preparation by Rath and Prange in 1928, who synthesized the compound from 6-amino-5-nitronicotinic acid via the action of an alkali[4].

The 1951 study by Berrie and colleagues was instrumental in elucidating the nitration products of 6-hydroxynicotinic acid, a compound of interest for the synthesis of intermediates required for complex natural products like lysergic acid[4].

Historical Synthesis Protocol (Berrie, Newbold, and Spring, 1951)

The method described by Berrie, Newbold, and Spring involves the direct nitration of 6-hydroxynicotinic acid. Below is a summary of the experimental procedure as detailed in their 1951 paper.

Experimental Workflow: Historical Synthesis

Figure 2: Workflow of the historical synthesis of 6-Hydroxy-5-nitronicotinic acid.

This process yielded 6-hydroxy-5-nitronicotinic acid as yellow needles with a melting point of 278°C (with decomposition)[4]. The identity of the compound was confirmed by comparing it with a sample prepared according to the method of Rath and Prange[4].

Modern Synthesis Protocols for 6-Hydroxy-5-nitronicotinic Acid

Contemporary synthesis methods have been refined for improved yield, purity, and safety. The following protocol is a representative example of a modern laboratory-scale synthesis.

Detailed Step-by-Step Modern Synthesis

Objective: To synthesize 6-Hydroxy-5-nitronicotinic acid from 6-Hydroxynicotinic acid.

Materials:

-

6-Hydroxynicotinic acid

-

Concentrated sulfuric acid

-

Red fuming nitric acid

-

Ice

-

Water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, carefully add concentrated sulfuric acid. While maintaining a low temperature, slowly add red fuming nitric acid to the sulfuric acid to create the nitrating mixture.

-

Addition of Starting Material: Gradually add 6-Hydroxynicotinic acid to the cold nitrating mixture with continuous stirring. Control the rate of addition to keep the reaction temperature between 50-65°C.

-

Reaction: Once the addition is complete, continue to stir the mixture at the specified temperature for several hours to ensure the completion of the nitration reaction.

-

Quenching and Precipitation: After the reaction period, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization.

-

Drying: Dry the purified product under vacuum to obtain 6-Hydroxy-5-nitronicotinic acid as a light yellow to yellow powder or crystalline solid.

Physicochemical Properties

A summary of the key chemical and physical properties of 6-Hydroxy-5-nitronicotinic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H4N2O5 | [2] |

| Molecular Weight | 184.11 g/mol | [2] |

| CAS Number | 6635-31-0 | [2] |

| IUPAC Name | 6-hydroxy-5-nitropyridine-3-carboxylic acid | [3] |

| Appearance | Light yellow to yellow powder/crystal | [3] |

| Melting Point | 269-271°C | [3] |

| Tautomerism | Exists in equilibrium with its oxo form | [3] |

Applications and Biological Significance

6-Hydroxy-5-nitronicotinic acid is more than a historical chemical curiosity; it is a valuable building block in modern medicinal and agricultural chemistry. Its unique chemical structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid groups, imparts a range of biological activities and makes it a versatile intermediate for the synthesis of more complex molecules.

Key Application Areas:

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various biologically active molecules and nitrogen-containing heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals[3].

-

Antimicrobial Properties: Studies have indicated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics[3].

-

Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory activity, which could be explored for the treatment of chronic inflammatory diseases[3].

-

Agrochemicals: Like many pyridine derivatives, it has potential applications in the development of new pesticides and herbicides.

The presence of the electron-withdrawing nitro group and the versatile carboxylic acid and hydroxyl groups make 6-Hydroxy-5-nitronicotinic acid a subject of ongoing research for the development of novel therapeutic agents and other functional materials.

Conclusion

While the discovery and history of 5-Hydroxy-6-nitronicotinic acid remain obscure in the available scientific literature, its isomer, 6-Hydroxy-5-nitronicotinic acid, has a well-documented past, dating back to at least 1928. The foundational work of early chemists in synthesizing and characterizing this compound has paved the way for its current use as a valuable intermediate in various fields of chemical research and development. This guide has provided a detailed technical overview of its history, synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important class of compounds.

References

-

PubChem. (n.d.). 5-Hydroxy-6-nitronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed), 2590. DOI: 10.1039/JR9510002590. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-Hydroxy-6-nitropyridine-3-carboxylic acid CAS#: 59288-43-6. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 6-Hydroxy-5-nitropyridine-3-carboxylic acid | C6H4N2O5 | CID 243019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 4. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Potential biological activities of 5-Hydroxy-6-nitronicotinic acid

An In-depth Technical Guide on the Potential Biological Activities of 5-Hydroxy-6-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-6-nitronicotinic acid is a substituted pyridine derivative, the biological activities of which are not yet extensively documented. However, its chemical structure, featuring a nicotinic acid core, a hydroxyl group, and a nitro group, suggests a high potential for diverse pharmacological effects. This guide provides a comprehensive overview of the predicted biological activities of 5-hydroxy-6-nitronicotinic acid based on the known properties of its constituent functional moieties. It serves as a roadmap for researchers, outlining potential antimicrobial, anti-inflammatory, and anticancer properties, and provides detailed experimental protocols to investigate these hypotheses. The document is intended to be a foundational resource for initiating research into the therapeutic potential of this intriguing molecule.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

Nicotinic acid (niacin or vitamin B3) and its derivatives are well-established as important molecules in biochemistry and pharmacology, with a wide range of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to enhance or confer biological activity.[3][4] Nitro compounds are known to exhibit a wide spectrum of effects, including antimicrobial and anticancer properties, often mediated through redox-cycling mechanisms.[5][6] The combination of the nicotinic acid scaffold with a nitro group and a hydroxyl group in 5-hydroxy-6-nitronicotinic acid creates a molecule with significant potential for drug discovery.

Chemical Structure:

-

IUPAC Name: 5-hydroxy-6-nitropyridine-3-carboxylic acid[7]

-

Molecular Formula: C₆H₄N₂O₅[7]

-

Molecular Weight: 184.11 g/mol [7]

The strategic placement of these functional groups suggests the possibility of multiple interaction points with biological targets, making it a prime candidate for screening and development. This guide will explore the theoretical basis for its potential activities and provide practical, validated methodologies for their investigation.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on related compounds, we can hypothesize several key biological activities for 5-hydroxy-6-nitronicotinic acid.

Potential Antimicrobial Activity

The presence of both the nicotinic acid core and a nitro group strongly suggests potential antimicrobial properties.

-

Rationale from Nicotinic Acid Derivatives: Numerous derivatives of nicotinic acid, such as acylhydrazones and oxadiazoles, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[1][8]

-

Rationale from Nitroaromatic Compounds: The nitro group is a well-known pharmacophore in antimicrobial drugs.[4] Its mechanism often involves intracellular reduction to form reactive nitroso and hydroxylamine intermediates or nitro radical anions.[4][5] These reactive species can induce oxidative stress and covalently modify essential biomolecules like DNA and proteins, leading to microbial cell death.[4] This mechanism is effective against a broad spectrum of bacteria and parasites.[3][6]

It is therefore highly probable that 5-hydroxy-6-nitronicotinic acid will exhibit inhibitory activity against a range of microbial pathogens.

Potential Anti-inflammatory Activity

Nicotinic acid itself has complex effects on inflammation, and its derivatives are actively being explored as anti-inflammatory agents.

-

Rationale from Nicotinic Acid Derivatives: Novel nicotinic acid derivatives have been synthesized and shown to possess potent anti-inflammatory activity, in some cases comparable or superior to standard drugs like ibuprofen.[9] The mechanisms often involve the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in stimulated macrophages.[9] Others are designed as selective cyclooxygenase-2 (COX-2) inhibitors, which would offer a better gastric safety profile.[10]

The structure of 5-hydroxy-6-nitronicotinic acid presents a unique scaffold that could potentially interact with inflammatory signaling pathways.

Potential Anticancer Activity

Both the nicotinic acid framework and the nitroaromatic moiety have been incorporated into molecules with demonstrated anticancer effects.

-

Rationale from Nicotinic Acid Derivatives: Acylhydrazone derivatives of nicotinic acid have been investigated for their potential anticancer activities, alongside their antimicrobial properties.[2][11]

-

Rationale from Nitro Compounds: The nitro group is a feature of several antineoplastic agents.[4][5] Its ability to be reduced within the hypoxic environment of tumors can lead to cytotoxic reactive species.[12] Furthermore, nitrone derivatives, which are related to nitro compounds, have shown potent anti-cancer activity in various models, including glioma and colon cancer, often by inducing apoptosis.[13] The incorporation of a nitro group can also fundamentally alter the electronic properties of a molecule, potentially enhancing its interaction with anticancer targets.[3]

Given these precedents, 5-hydroxy-6-nitronicotinic acid is a meritorious candidate for screening against various cancer cell lines.

Proposed Experimental Workflows for Activity Screening

To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be robust, reproducible, and provide a solid foundation for further investigation.

Workflow for Antimicrobial Activity Assessment

This workflow aims to determine the antimicrobial spectrum and potency of 5-hydroxy-6-nitronicotinic acid.

Caption: Workflow for determining antimicrobial potency (MIC/MBC).

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Dissolve 5-hydroxy-6-nitronicotinic acid in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of media to all wells. Add 100 µL of the stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this suspension to each well.

-

Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for In Vitro Anti-inflammatory Activity Assessment

This workflow uses a common cell-based model to screen for the ability to suppress an inflammatory response.

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 5-hydroxy-6-nitronicotinic acid in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

NO Measurement (Griess Assay): Transfer 50 µL of the cell supernatant from each well to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.

-

Cell Viability (MTT Assay): To the remaining cells in the original plate, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm. This ensures that the observed NO reduction is not due to cytotoxicity.

Workflow for In Vitro Anticancer Activity Assessment

This workflow provides an initial screen for cytotoxic effects against cancer cells.

Caption: Workflow for in vitro anticancer cytotoxicity screening.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

-

Treatment: Prepare serial dilutions of 5-hydroxy-6-nitronicotinic acid in the respective cell culture media. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Analysis: Measure the optical density at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

| Test Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | 16 | 0.5 |

| Bacillus subtilis | 8 | 0.25 |

| Escherichia coli | 64 | 0.125 |

| Pseudomonas aeruginosa | >128 | 1 |

| Candida albicans | 32 | N/A |

Table 2: Hypothetical Anti-inflammatory and Cytotoxicity Data

| Compound Conc. (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 1 | 95.2 ± 4.1 | 99.1 ± 2.5 |

| 10 | 70.5 ± 5.3 | 98.5 ± 3.1 |

| 50 | 45.1 ± 3.8 | 95.7 ± 4.0 |

| 100 | 25.8 ± 2.9 | 92.3 ± 3.5 |

Table 3: Hypothetical Anticancer Activity Data (IC₅₀ Values)

| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast | 22.5 | 0.8 |

| A549 | Lung | 45.1 | 1.2 |

| HCT116 | Colon | 18.9 | 0.5 |

| HEK293 (Normal) | Kidney | >100 | 5.5 |

Conclusion and Future Directions

5-Hydroxy-6-nitronicotinic acid represents a promising, yet underexplored, chemical entity. The theoretical framework, built upon the known biological activities of nicotinic acid derivatives and nitro compounds, strongly supports its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The experimental workflows detailed in this guide provide a clear and robust pathway for the initial characterization of its pharmacological profile. Positive results from these screening assays would warrant further studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual evaluation in preclinical in vivo models. This structured approach will be critical in determining if 5-hydroxy-6-nitronicotinic acid or its derivatives can be developed into novel therapeutic leads.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Tohamy, M. F. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(5), 1409. [Link]

-

El-Sayed, M. A. A., El-Gamal, K. M., Al-Gharabli, S. I., & El-Gazzar, M. G. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1739–1753. [Link]

-

Varela-M, C. A., & Tlahuext, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. [Link]

-

Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2020). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. International Journal of Molecular Sciences, 21(17), 6336. [Link]

-

Abdel-Aziem, A., El-Sayed, M. A. A., & El-Gazzar, M. G. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Request PDF. [Link]

-

Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2020). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Semantic Scholar. [Link]

-

Debnath, A. K. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

-

Ostrowska, K., & Matosiuk, D. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

-

Varela-M, C. A., & Tlahuext, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-6-nitronicotinic acid. PubChem. Retrieved from [Link]

-

Varela-M, C. A., & Tlahuext, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

-

K. S. A., K. A. A., K. R. R., & K. M. A. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. [Link]

-

Khan, I., Zaib, S., Batool, S., & Abbas, N. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]

-

Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). 577. The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. RSC Publishing. [Link]

-

Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., & Wen, Z. H. (2015). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of Food and Drug Analysis, 23(3), 412-420. [Link]

-

Floyd, R. A., & Hensley, K. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC - NIH. [Link]

-

C. K., M. S., & H. R. (n.d.). Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms. PubMed Central. [Link]

-

Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Tohamy, M. F. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC - PubMed Central. [Link]

-

Khan, H., Ullah, H., & Aschner, M. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC - NIH. [Link]

-

D. M., & S. M. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]

-

M. K., M. S., & S. J. (2021). Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update. MDPI. [Link]

-

A. F. A., A. F., & A. F. (2014). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI. [Link]

-

M. Z., L. Y., & L. H. (2021, October 14). An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations. PubMed Central. [Link]

-

Al-Hujaily, E. M., & Mohamed, M. F. (2011). Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells. PMC - NIH. [Link]

-

Kim, Y., & Kim, J. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hydroxy-6-nitronicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-hydroxy-6-nitronicotinic acid, its derivatives, and analogs. We will delve into the synthesis, characterization, and potential pharmacological applications of this class of compounds, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Therapeutic Potential of the Nitronicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a cornerstone in medicinal chemistry, leading to the development of drugs for a wide range of conditions, including hyperlipidemia, tuberculosis, and inflammatory diseases.[1] The introduction of a nitro group and a hydroxyl group onto the pyridine ring of nicotinic acid creates a unique scaffold, 5-hydroxy-6-nitronicotinic acid, with distinct electronic and chemical properties that open new avenues for drug design.

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity and biological activity of the pyridine ring.[2] This, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties, provides a versatile platform for developing novel therapeutic agents. Preliminary research into the broader class of nitropyridine and nicotinic acid derivatives suggests potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This guide will focus on the specific attributes of the 5-hydroxy-6-nitronicotinic acid core and its analogs, providing a foundation for their exploration in drug discovery programs.

Chemical and Physical Properties of the Core Scaffold

A clear understanding of the fundamental properties of the parent compound is essential for the development of its derivatives.

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-6-nitropyridine-3-carboxylic acid | [2] |

| CAS Number | 59288-43-6 | [2][5] |

| Molecular Formula | C₆H₄N₂O₅ | [2][5] |

| Molecular Weight | 184.11 g/mol | [2][5] |

Synthesis and Derivatization Strategies

The synthesis of 5-hydroxy-6-nitronicotinic acid and its analogs is a critical step in exploring their therapeutic potential. While specific literature on the direct synthesis of 5-hydroxy-6-nitronicotinic acid is limited, the synthesis of its isomer, 6-hydroxy-5-nitronicotinic acid, provides a valuable and illustrative precedent for the nitration of hydroxynicotinic acids.

Synthesis of the Isomeric Scaffold: 6-Hydroxy-5-nitronicotinic Acid

A common and effective method for the synthesis of 6-hydroxy-5-nitronicotinic acid involves the direct nitration of 6-hydroxynicotinic acid.[3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Synthetic Workflow: Nitration of 6-Hydroxynicotinic Acid

Caption: General workflow for the synthesis of 6-hydroxy-5-nitronicotinic acid via nitration.

Detailed Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid [3]

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and thermometer, carefully add fuming nitric acid to concentrated sulfuric acid at 0°C.

-

Addition of Starting Material: Slowly add 6-hydroxynicotinic acid to the nitrating mixture while maintaining the temperature below 20°C.

-